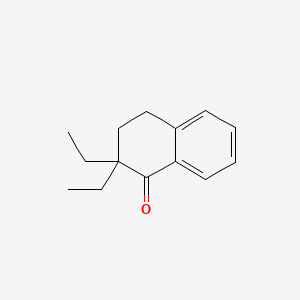
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenes It is characterized by the presence of two ethyl groups attached to the second carbon atom and a ketone functional group at the first carbon atom of the naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and ethylating agents.
Ethylation: The naphthalene derivative undergoes ethylation at the second carbon atom using ethylating agents like diethyl sulfate or ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Cyclization: The ethylated intermediate is then subjected to cyclization reactions to form the dihydronaphthalene ring system. This step often involves the use of Lewis acids like aluminum chloride or boron trifluoride.
Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone functional group at the first carbon atom. Common oxidizing agents include chromium trioxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-Diethyl-3,4-dihydronaphthalen-1-ol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include oxidized derivatives (carboxylic acids), reduced derivatives (alcohols), and substituted derivatives with various functional groups.
科学研究应用
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure with methyl groups instead of ethyl groups.
2,2-Diethyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a fully saturated ring system.
2,2-Diethyl-3,4-dihydro-1-naphthaldehyde: Similar structure with an aldehyde group instead of a ketone group.
Uniqueness
2,2-Diethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of the ketone functional group
属性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC 名称 |
2,2-diethyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C14H18O/c1-3-14(4-2)10-9-11-7-5-6-8-12(11)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
InChI 键 |
WULYFDAAVWLVCN-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC2=CC=CC=C2C1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
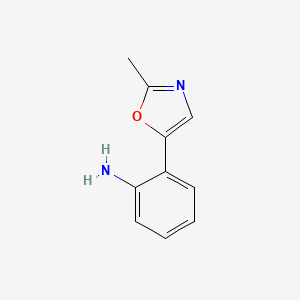
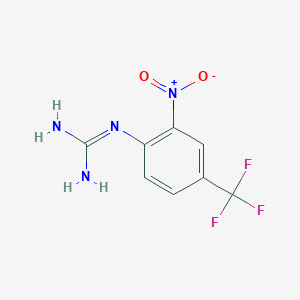
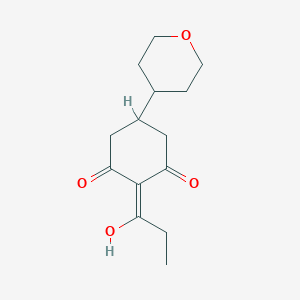
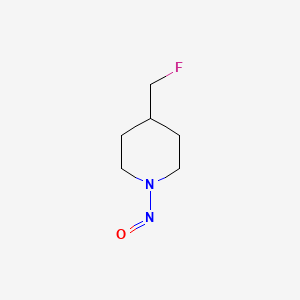
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
![Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester](/img/structure/B13699377.png)

![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)
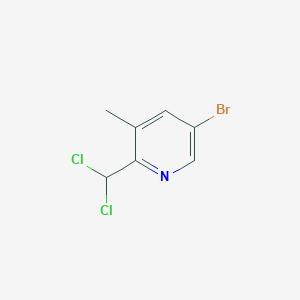
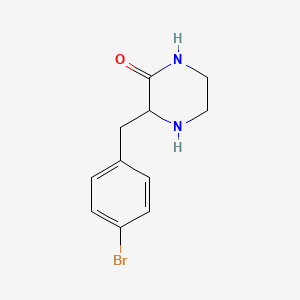
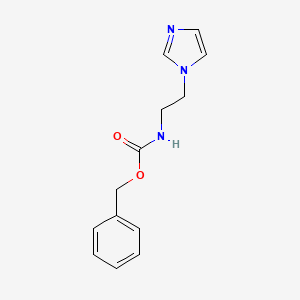
![(R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid](/img/structure/B13699412.png)
